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molecular formula C10H13N3O B8422490 (3-(Methoxymethyl)imidazo[1,2-a]pyridin-6-yl)methanamine

(3-(Methoxymethyl)imidazo[1,2-a]pyridin-6-yl)methanamine

Cat. No. B8422490
M. Wt: 191.23 g/mol
InChI Key: ZOHRASHJHWCFMW-UHFFFAOYSA-N
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Patent
US08507487B2

Procedure details

To a solution of 3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (7-3) (300 mg, 1.6 mmol) in methanol (30 mL) were added Raney nickel (slurry in water, 150 mg) and 1N ammonia. The reaction mixture was stirred under H2 for 2 h. The mixture was filtered. The filtrate was concentrated to afford the title compound (300 mg). MS (m/z): 192.0 (M+H)+
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[N:8]2[CH:9]=[C:10]([C:13]#[N:14])[CH:11]=[CH:12][C:7]2=[N:6][CH:5]=1.N>CO.[Ni]>[CH3:1][O:2][CH2:3][C:4]1[N:8]2[CH:9]=[C:10]([CH2:13][NH2:14])[CH:11]=[CH:12][C:7]2=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COCC1=CN=C2N1C=C(C=C2)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=CN=C2N1C=C(C=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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